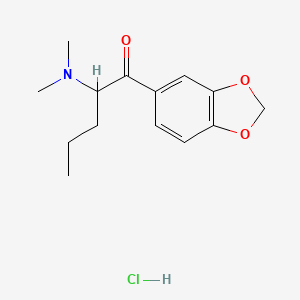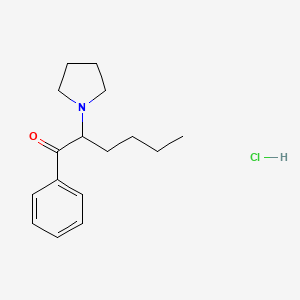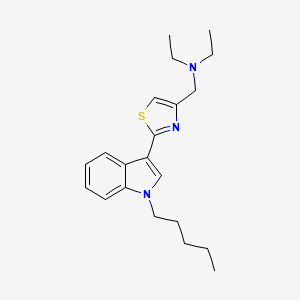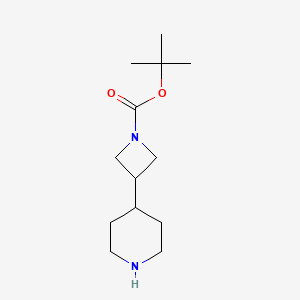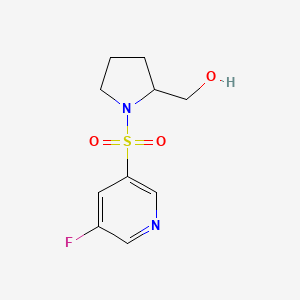
(1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-2-yl)methanol: is a chemical compound with the molecular formula C10H13FN2O3S and a molecular weight of 260.29 g/mol . This compound features a pyrrolidine ring substituted with a fluoropyridinylsulfonyl group and a hydroxymethyl group, making it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-2-yl)methanol typically involves the reaction of pyrrolidine derivatives with fluoropyridine sulfonyl chlorides under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, possibly using continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-2-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products Formed
Oxidation: Formation of (1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-2-yl)carboxylic acid.
Reduction: Formation of (1-(5-Fluoropyridin-3-ylsulfanyl)pyrrolidin-2-yl)methanol.
Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets. The fluoropyridinylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets are still under investigation and may vary depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-2-amine
- 1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-2-amine
- 1-(5-Bromopyridin-3-ylsulfonyl)pyrrolidin-2-amine
Uniqueness
(1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxymethyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Propriétés
IUPAC Name |
[1-(5-fluoropyridin-3-yl)sulfonylpyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O3S/c11-8-4-10(6-12-5-8)17(15,16)13-3-1-2-9(13)7-14/h4-6,9,14H,1-3,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRXYLPDPDCYCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CN=CC(=C2)F)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
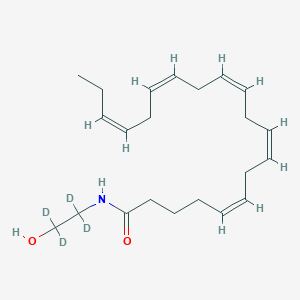
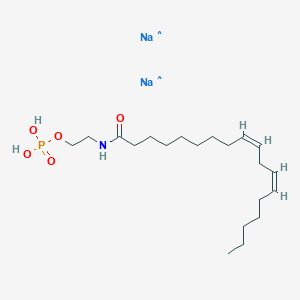
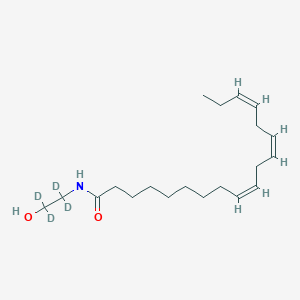
![6-Chloro-8-fluorotetrazolo[1,5-a]pyridine](/img/structure/B594189.png)
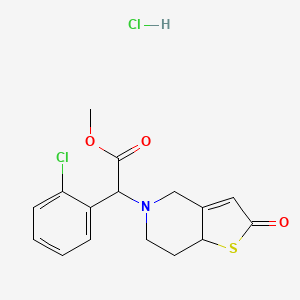
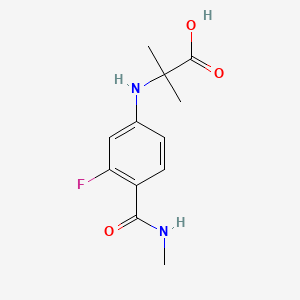
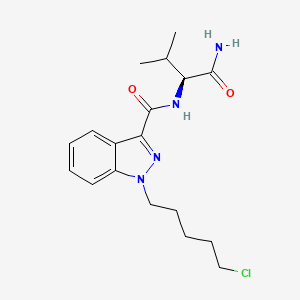
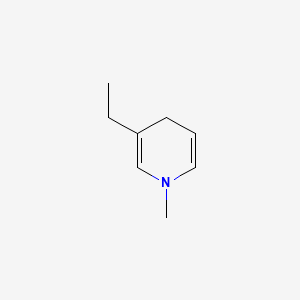
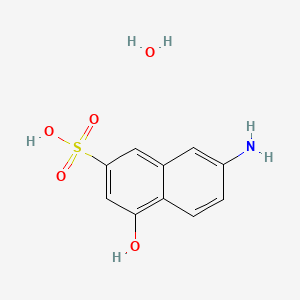
![3H-[1,2,4]Oxadiazolo[4,3-C]pyrimidine](/img/structure/B594208.png)
